molecular formula C7H14ClN B2609601 Methyl-spiro[2.3]hex-5-yl-amine hydrochloride CAS No. 1965309-14-1

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride

Cat. No.: B2609601
CAS No.: 1965309-14-1
M. Wt: 147.65
InChI Key: KQDSYUUMIVZXNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-spiro[2.3]hex-5-yl-amine hydrochloride involves several steps, starting with the formation of the spirocyclic hexane ring. One common method includes the reaction of a suitable precursor with a methylating agent under controlled conditions. The reaction is typically carried out in the presence of a base to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-spiro[2.3]hex-5-yl-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure may also play a role in its unique properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is unique due to its specific spirocyclic structure combined with a methylated amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-methylspiro[2.3]hexan-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSYUUMIVZXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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